molecular formula C13H13N3O5S B12685951 3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid CAS No. 85895-92-7

3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid

Cat. No.: B12685951
CAS No.: 85895-92-7
M. Wt: 323.33 g/mol
InChI Key: LTGCMYGQTCMNDC-UHFFFAOYSA-N
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Description

3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is commonly used in the textile industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid typically involves the diazotization of 4-amino-2-methoxyaniline followed by coupling with 4-hydroxybenzenesulphonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the diazotization process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial to achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of 3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid involves its ability to interact with various molecular targets through its azo and hydroxyl groups. These interactions can lead to the formation of stable complexes with metal ions, which are crucial in dyeing processes. Additionally, the compound’s ability to undergo redox reactions makes it useful in various chemical applications.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Amino-2-methoxyphenyl)azo)-5-chloro-4-hydroxybenzenesulphonic acid: Similar in structure but with a chlorine substituent, leading to different chemical properties.

    2-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid: Differing in the position of the azo group, affecting its reactivity and applications.

Uniqueness

3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

85895-92-7

Molecular Formula

C13H13N3O5S

Molecular Weight

323.33 g/mol

IUPAC Name

3-[(4-amino-2-methoxyphenyl)diazenyl]-4-hydroxybenzenesulfonic acid

InChI

InChI=1S/C13H13N3O5S/c1-21-13-6-8(14)2-4-10(13)15-16-11-7-9(22(18,19)20)3-5-12(11)17/h2-7,17H,14H2,1H3,(H,18,19,20)

InChI Key

LTGCMYGQTCMNDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)N=NC2=C(C=CC(=C2)S(=O)(=O)O)O

Origin of Product

United States

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